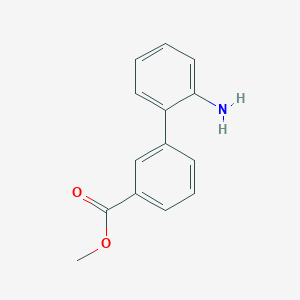

Methyl 3-(2-aminophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMXOIMDAQPPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332633 | |

| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177171-13-0 | |

| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 2 Aminophenyl Benzoate

Direct Synthesis Approaches to Methyl 3-(2-aminophenyl)benzoate

Direct synthesis of this compound ideally involves the creation of the central carbon-carbon bond between the two phenyl rings in a single, efficient step. The most prominent methods for such transformations are palladium-catalyzed cross-coupling reactions. A hypothetical yet highly feasible direct approach is the Suzuki coupling reaction. This would involve reacting a boronic acid derivative of one ring with a halide derivative of the other.

For instance, the coupling of methyl 3-bromobenzoate with 2-aminophenylboronic acid or, alternatively, 3-(methoxycarbonyl)phenylboronic acid with 2-bromoaniline could yield the target molecule. These reactions are typically performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) , and a base in a suitable solvent system. The challenge in this direct approach lies in potential side reactions and the need to prevent self-coupling or unwanted reactions involving the amine and ester functional groups.

Precursor-Based Synthetic Pathways for Aminophenyl Benzoates

Multi-step pathways are often more practical for constructing molecules like this compound. These routes involve the sequential formation of key bonds and functional groups, offering greater control over the final structure.

The methyl ester group is commonly introduced via esterification of the corresponding carboxylic acid, 3-(2-aminophenyl)benzoic acid . The choice of esterification method depends on the scale and the sensitivity of the substrate.

One of the most common laboratory-scale methods is the Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid. Another effective method involves activating the carboxylic acid with **thionyl chloride (SOCl₂) **, which converts it to an acyl chloride intermediate. This intermediate then readily reacts with methanol to form the methyl ester. chemicalbook.com For example, a general procedure involves cooling a solution of the aminobenzoic acid in methanol before the dropwise addition of thionyl chloride, followed by refluxing the mixture for several hours. chemicalbook.comchemicalbook.com

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, suitable for large scale. | youtube.com |

| Thionyl Chloride Method | Carboxylic Acid, Methanol, Thionyl Chloride (SOCl₂) | 0°C to Reflux | High reactivity, often gives high yields. | chemicalbook.comchemicalbook.com |

The formation of the aryl amine functionality is a critical step. While direct amination of an aromatic C-H bond is possible, a more common and reliable strategy involves the reduction of a nitro group. google.com In this approach, a nitro-substituted biphenyl (B1667301) precursor, such as Methyl 3-(2-nitrophenyl)benzoate , is synthesized first. This precursor is then subjected to reduction using standard catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium on carbon or Raney Nickel catalyst) or chemical reducing agents like tin(II) chloride. chemicalbook.com

The biphenyl core itself is typically assembled using palladium-catalyzed cross-coupling reactions, as mentioned previously. The strategic placement of the nitro group on one of the precursors allows for its late-stage conversion to the amine, avoiding potential interference of the amine group in the coupling step. Other reactions for preparing aryl amines from benzoic acid derivatives include rearrangements like the Curtius, Schmidt, or Hofmann rearrangements, though these are less commonly applied for synthesizing biphenyl structures. youtube.com

A well-designed multi-step synthesis provides a reliable path to the target compound from readily available starting materials. A logical and efficient route to this compound would be a convergent synthesis that combines key fragments.

A representative multi-step pathway could be:

Esterification: Convert 3-bromobenzoic acid to Methyl 3-bromobenzoate using methanol and an acid catalyst or thionyl chloride.

Suzuki Coupling: React Methyl 3-bromobenzoate with 2-nitrophenylboronic acid . This step forms the crucial C-C bond between the two aromatic rings, yielding Methyl 3-(2-nitrophenyl)benzoate . This reaction requires a palladium catalyst and a base.

Nitro Group Reduction: Reduce the nitro group of Methyl 3-(2-nitrophenyl)benzoate to an amine group using catalytic hydrogenation (e.g., H₂/Pd-C) to afford the final product, This compound . chemicalbook.com

This pathway is advantageous because the starting materials are commercially available, and the reaction sequence places the sensitive amine functionalization as the final step, which prevents potential complications during the coupling and esterification stages. youtube.com

Catalytic Strategies in the Synthesis of Aminophenyl Benzoate (B1203000) Derivatives

Catalysis is fundamental to the efficient synthesis of aminophenyl benzoates. Different catalysts are employed for various transformations within the synthetic routes.

| Reaction Type | Catalyst | Function | Reference |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki) | Palladium complexes (e.g., Pd(PPh₃)₄) | Forms the C-C bond between the two aryl rings. | mdpi.com |

| Esterification | Brønsted acids (e.g., H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid. | evergreensinochem.com |

| Esterification | Tin(II) compounds | Lewis acid catalyst for the reaction of benzoic acid with alcohols. | google.com |

| Esterification | Zr/Ti solid acid | A reusable, heterogeneous Lewis acid catalyst. | mdpi.com |

| Nitro Group Reduction | Raney Nickel or Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation of the nitro group to an amine. | chemicalbook.com |

The development of novel catalysts is ongoing. For instance, synthetic mimics of enzymes have been developed that can hydrolyze esters like methyl benzoate under neutral conditions, showcasing advanced catalytic design. rsc.org

Sustainable and Green Chemical Approaches in Aminophenyl Benzoate Synthesis

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. In the context of aminophenyl benzoate synthesis, green chemistry principles can be applied at several stages.

A key area for improvement is the replacement of traditional homogeneous catalysts with reusable heterogeneous catalysts. For example, the use of a Zr/Ti-based solid acid for the esterification of benzoic acids represents a significant advancement. mdpi.com These solid acids are recoverable and can be used multiple times, reducing waste and simplifying product purification. mdpi.com

Process intensification through the use of continuous flow reactors, particularly microreactors, offers another avenue for greener synthesis. Microreactors can improve mass and heat transfer, leading to significantly shorter reaction times and higher yields compared to traditional batch reactors. evergreensinochem.com Furthermore, exploring the use of renewable raw materials, such as benzoic acid derived from biomass sources like lignin, could make the entire synthetic pathway more sustainable. nih.gov

Advanced Spectroscopic Characterization Techniques for Methyl 3 2 Aminophenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For Methyl 3-(2-aminophenyl)benzoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings, the protons of the methyl group, and the amine (NH₂) protons.

The aromatic region of the spectrum is expected to be complex due to the presence of eight non-equivalent protons on the biphenyl (B1667301) system. The chemical shifts (δ) of these protons are influenced by their position relative to the amino and methyl benzoate (B1203000) substituents. The protons on the aminophenyl ring are generally expected to appear at a lower chemical shift (more shielded) compared to those on the benzoate ring due to the electron-donating nature of the amino group. The protons on the benzoate ring will be influenced by the electron-withdrawing ester group.

The methyl group (CH₃) of the ester functionality would typically appear as a sharp singlet at a chemical shift of around 3.9 ppm. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be variable and is sensitive to factors like solvent and concentration.

A detailed analysis of the coupling patterns (multiplicity, e.g., doublet, triplet, multiplet) and coupling constants (J values) would be crucial for assigning each signal to its specific proton in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.1 | m | 2H | Aromatic Protons (benzoate ring) |

| ~ 7.2 - 7.5 | m | 2H | Aromatic Protons (benzoate ring) |

| ~ 6.7 - 7.2 | m | 4H | Aromatic Protons (aminophenyl ring) |

| ~ 3.9 | s | 3H | -OCH₃ Protons |

| (variable) | br s | 2H | -NH₂ Protons |

Note: This is a predicted data table based on general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-¹³C NMR Spectroscopic Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the 14 carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group is typically found at a low field (high chemical shift), generally in the range of 165-175 ppm. The carbon of the methyl group (-OCH₃) would appear at a much higher field, typically around 50-60 ppm.

The twelve aromatic carbons will have chemical shifts in the range of approximately 110-150 ppm. The specific chemical shifts are influenced by the substituents on each ring. The carbons attached to the amino group will be shielded, while the carbon attached to the ester group will be deshielded. The quaternary carbons (those not bonded to any hydrogen) will generally show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | Carbonyl Carbon (C=O) |

| ~ 145 - 150 | Aromatic Carbon (C-NH₂) |

| ~ 130 - 140 | Aromatic Quaternary Carbons |

| ~ 115 - 135 | Aromatic CH Carbons |

| ~ 52 | Methyl Carbon (-OCH₃) |

Note: This is a predicted data table based on general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A strong absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected in the range of 1250-1350 cm⁻¹.

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear as two bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H Stretching (Amine) |

| > 3000 | Weak | Aromatic C-H Stretching |

| < 3000 | Medium | Aliphatic C-H Stretching (Methyl) |

| 1700-1730 | Strong | C=O Stretching (Ester) |

| 1450-1600 | Medium | Aromatic C=C Stretching |

| 1250-1350 | Medium | C-N Stretching |

| 1000-1300 | Strong | C-O Stretching (Ester) |

Note: This is a generalized table of expected FTIR absorptions. The exact positions and intensities of the bands can be influenced by the molecular environment.

Raman Spectroscopy

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₄H₁₃NO₂), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 227.26 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula.

The fragmentation pattern in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.

Loss of the methyl group (-CH₃): This would lead to a fragment at m/z [M - 15]⁺.

Cleavage of the ester group: This could lead to the formation of a benzoyl cation or related fragments.

Fragmentation of the biphenyl system: This could result in various smaller aromatic fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of organic compounds. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the determination of a unique elemental formula from the measured mass.

For this compound, HRMS would be employed to confirm its elemental composition (C₁₄H₁₃NO₂). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be verified with a high degree of confidence. The high resolution also enables the differentiation of the target compound from potential impurities, even those with very similar nominal masses. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can also provide fragmentation patterns that offer further structural information. researchgate.net

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₂ |

| Theoretical Monoisotopic Mass (M) | 227.09463 u |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical Mass of Adduct | 228.10190 u |

| Experimentally Observed Mass | 228.10175 u |

Note: The experimental value is hypothetical but represents typical data obtained from an HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This integration is invaluable for analyzing the purity of this compound, monitoring the progress of its synthesis, and identifying any byproducts or metabolites. nih.gov

In a typical LC-MS analysis, a solution of the compound is injected into an HPLC system, where it passes through a column (e.g., a C18 reversed-phase column). rsc.org The components of the mixture are separated based on their affinity for the stationary phase and the mobile phase. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass-to-charge (m/z) ratio and intensity data. The resulting chromatogram plots detector response against retention time, with each peak corresponding to a different compound. nih.gov The mass spectrum of each peak can then be analyzed to identify the compound. This method allows for the baseline resolution of the target compound from its related impurities, which can then be quantified. nih.gov

Table 2: Typical LC-MS Method Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| LC System | Shimadzu LC-10AS or equivalent rsc.org |

| Column | Phenomenex-Luna C18 (e.g., 3 µm, 2.0 x 30 mm) rsc.org |

| Mobile Phase A | 5% Methanol (B129727) / 95% H₂O / 10 mM Ammonium Acetate (B1210297) rsc.org |

| Mobile Phase B | 95% Methanol / 5% H₂O / 10 mM Ammonium Acetate rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Gradient | 100% A to 100% B over 4 minutes rsc.org |

| Detector | UV-Vis at 254 nm and Mass Spectrometer (ESI+) rsc.org |

| Expected Retention Time | Dependent on exact conditions, reported with m/z value rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) absorption and fluorescence (photoluminescence) spectroscopy are essential techniques for probing the electronic structure of molecules. These methods provide insights into the energy levels of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π–π* and n–π* electronic transitions within the aromatic rings and associated with the lone pairs on the nitrogen and oxygen atoms. The position and intensity of these bands are sensitive to the molecular environment and substitution pattern. mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the experimental absorption and emission spectra, correlating observed bands with specific electronic transitions. researchgate.netnih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. For a molecule like this compound, which contains fluorophores (the aminophenyl group), fluorescence can provide information on its excited state properties. The difference between the absorption maximum and the emission maximum is known as the Stokes shift, a key parameter in the design of fluorescent probes. nih.gov The study of its electronic properties is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Wavelength Range (nm) | Associated Transition |

|---|---|---|

| Absorption Maximum (λ_abs) | ~300-380 | π–π* transitions of aromatic systems |

| Absorption Shoulder | >380 | n–π* transitions from N, O atoms |

Note: These values are estimations based on structurally similar aminobenzoate and aminophenyl compounds. Actual values would need to be determined experimentally.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural information for a molecule. nih.gov To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure.

The analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov It also reveals the crystal system (e.g., triclinic, orthorhombic), space group, and unit cell dimensions. mdpi.com Furthermore, SCXRD elucidates the supramolecular arrangement, including intermolecular interactions like hydrogen bonds and π–π stacking, which govern the packing of molecules in the solid state. nih.gov

Table 4: Example Crystallographic Data Table from an SCXRD Experiment

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₃NO₂ |

| Formula Weight | 227.26 |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| Unit Cell Dimensions | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° (Example values) mdpi.com |

| Volume (V) | ~900 ų (Example value) mdpi.com |

| Z (Molecules per unit cell) | 4 (Example value) mdpi.com |

| Calculated Density | 1.57 Mg/m³ (Example value) mdpi.com |

Note: The crystal system, space group, and unit cell parameters are hypothetical examples to illustrate the type of data obtained.

While SCXRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. americanpharmaceuticalreview.com This technique is essential for confirming that the bulk material synthesized has the same crystalline structure (phase) as the single crystal analyzed by SCXRD. ncl.ac.uk It is also a primary tool for identifying different crystalline forms, known as polymorphs, which can have different physical properties. nih.govresearchgate.net

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com By comparing the experimental PXRD pattern of a newly synthesized batch of this compound with the pattern calculated from the SCXRD data, one can rapidly assess its phase purity and detect the presence of any crystalline impurities or different polymorphic forms. nih.govncl.ac.uk

Other Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or transition metal ions. cymitquimica.comwikipedia.org In its stable, ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and would not produce an ESR spectrum. This technique would only become relevant if the molecule were to be converted into a radical cation or anion, or if it were to form a complex with a paramagnetic metal center. wikipedia.org

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For this compound, TGA is used to determine its thermal stability. The analysis generates a TGA curve, which plots the percentage of remaining mass against temperature. The onset temperature of mass loss indicates the point at which the compound begins to decompose. This information is crucial for understanding the material's thermal limitations for processing and storage. For related aminophenyl compounds, degradation is often observed at temperatures well above 300°C. researchgate.net

Table 5: Illustrative TGA Data for this compound

| Parameter | Description |

|---|---|

| Heating Rate | 10 °C/min researchgate.net |

| Atmosphere | Nitrogen (N₂) flow researchgate.net |

| Onset Decomposition Temperature (T_onset) | Temperature at which significant mass loss begins |

| Temperature at 5% Mass Loss (T₅) | A standard metric for initial decomposition |

Reactivity and Mechanistic Investigations of Methyl 3 2 Aminophenyl Benzoate

Chemical Transformations Involving the Amino Group

The primary amine (-NH₂) attached to one of the phenyl rings is a potent nucleophile and a site of significant reactivity. Its chemical behavior is characteristic of aromatic amines, participating in a wide array of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophilic center. This allows Methyl 3-(2-aminophenyl)benzoate to react with a variety of electrophilic partners. A key class of reactions involving the amino group is condensation reactions, where it reacts with carbonyl compounds to form new carbon-nitrogen bonds, typically with the elimination of a water molecule.

The amino group can undergo condensation with aldehydes and ketones to form Schiff bases or imines. Furthermore, it can react with carboxylic acids and their derivatives, such as acid chlorides or esters, to form amides. For instance, the condensation of aromatic amines with esters, often facilitated by heat or acid catalysis, is a known method for forming amide linkages. nih.gov Similarly, reactions with other active methylene (B1212753) reagents can lead to the formation of various heterocyclic structures. researchgate.net The reactivity of the amino group is foundational to its role as a building block in the synthesis of more complex molecules, including heterocycles and peptides. mdpi.comnih.gov

Table 1: Representative Condensation Reactions of Aromatic Amines

| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Product Type | General Conditions |

| Aromatic Amine | Aldehyde/Ketone | Imine (Schiff Base) | Acid or Base Catalysis |

| Aromatic Amine | Acid Chloride | Amide | Base (e.g., Pyridine) |

| Aromatic Amine | Carboxylic Anhydride | Amide | Typically uncatalyzed or mild heat |

| Aromatic Amine | Ester | Amide | Heat, Acid/Base Catalysis |

The amino group in this compound is in a reduced state and is susceptible to oxidation. Aromatic amines are generally sensitive to oxidizing agents, and their reaction can lead to a variety of products, including nitroso compounds, nitro compounds, or complex polymeric materials. msu.edu Direct oxidation can be challenging to control.

Conversely, the formation of the amine moiety in precursors to this compound often involves the reduction of a corresponding nitro group (-NO₂). mdpi.com Common methods for reducing aromatic nitro compounds to amines include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or using metals in acidic media (e.g., Sn or Fe in HCl). sciencemadness.orgorganic-chemistry.org Since the amino group is already the product of a reduction, it is not susceptible to further reduction under standard chemical conditions.

Table 2: Common Redox Transformations for Aromatic Nitro/Amino Groups

| Starting Functional Group | Transformation | Reagents | Resulting Functional Group |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; or Fe, HCl | Amino (-NH₂) sciencemadness.orgorganic-chemistry.org |

| Amino (-NH₂) | Oxidation | Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Nitroso, Nitro, or Polymerization Products msu.edu |

Reactions of the Ester Functional Group

The methyl ester group (-COOCH₃) is another key functional center, susceptible to nucleophilic acyl substitution reactions. Its reactivity is central to modifying the carboxylic acid portion of the molecule.

The methyl ester group can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 3-(2-aminophenyl)benzoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester is protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent attack by water leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to form the carboxylic acid. libretexts.orgquora.com This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the irreversible hydrolysis of the ester. rsc.orgpsu.edu The hydroxide ion attacks the carbonyl carbon, and the subsequent elimination of the methoxide (B1231860) ion is followed by an acid-base reaction to form the carboxylate salt. quora.com High temperatures can enhance the rate of hydrolysis, even with dilute base. rsc.orgpsu.edu Studies on substituted methyl benzoates show that quantitative saponification can be achieved under high-temperature water conditions. rsc.org

Table 3: Conditions for the Hydrolysis of Methyl Benzoate (B1203000) Analogs

| Reaction Type | Catalyst/Reagent | Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Heat in aqueous solution | Carboxylic Acid + Methanol quora.com |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heat | Carboxylate Salt + Methanol rsc.orgpsu.edu |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. The reaction equilibrium can be driven towards the new ester by using a large excess of the new alcohol or by removing the methanol as it is formed. libretexts.org The mechanism under acidic conditions is similar to that of hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. libretexts.org

Reactivity of the Aromatic Rings

The molecule contains two distinct benzene (B151609) rings, and their reactivity towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of their respective substituents.

The two key substituents are:

Amino Group (-NH₂) : A powerful activating group that donates electron density to the ring through resonance. It is an ortho, para-director. msu.edulibretexts.org

Methyl Carboxylate Group (-COOCH₃) : A deactivating group that withdraws electron density from the ring through induction and resonance. It is a meta-director. stackexchange.commsu.edu

This stark difference in electronic properties means the two rings exhibit highly differentiated reactivity. The aniline (B41778) ring (bearing the -NH₂ group) is strongly activated and will be the primary site for electrophilic attack. The benzoate ring (bearing the -COOCH₃ group) is deactivated and will be much less reactive towards electrophiles. libretexts.orgstackexchange.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to occur selectively on the activated ring, at the positions ortho and para to the amino group.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

| Aniline Ring | Amino (-NH₂) | Electron-Donating (Resonance) | Activating libretexts.org | ortho, para msu.edu |

| Benzoate Ring | Methyl Ester (-COOCH₃) | Electron-Withdrawing (Inductive & Resonance) | Deactivating stackexchange.com | meta msu.edu |

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic aromatic substitution is complex due to the presence of two distinct aromatic rings with opposing electronic influences. The aniline-like ring, containing the amino group, is strongly activated towards electrophilic attack. The amino group is a powerful ortho- and para-director. Conversely, the methyl benzoate-like ring is deactivated by the electron-withdrawing methyl carboxylate group, which acts as a meta-director. rsc.orgmsu.edu

In a typical electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the activated ring. The directing effects of the substituents determine the regioselectivity of the reaction. For the aniline-like ring, substitution is expected at the positions ortho and para to the amino group. For the deactivated ring, substitution, if it occurs, would be directed to the meta position relative to the ester group. msu.edu

A well-understood example of electrophilic aromatic substitution on a related simple compound, methyl benzoate, is nitration. The reaction with nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. rsc.orgaiinmr.com The ester group directs the substitution primarily to the 3-position (meta-position). rsc.org The mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a benzenium ion or sigma complex. msu.eduaiinmr.comlibretexts.org A base, such as the conjugate base of the acid catalyst, then removes a proton from the ring, restoring aromaticity and yielding the final product. aiinmr.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring System | Substituent | Activating/Deactivating Effect | Directing Influence | Predicted Position of Attack |

| Aminophenyl | -NH₂ | Activating | Ortho, Para | C3', C5', C1' |

| Methyl Benzoate | -COOCH₃ | Deactivating | Meta | C2, C4, C6 |

Oxidative and Reductive Transformations of the Aromatic Core

The functional groups of this compound also make it susceptible to oxidative and reductive transformations.

Oxidative Transformations: The amino group is sensitive to oxidation. Aromatic amines can undergo various oxidative reactions, potentially leading to the formation of complex products, including colored species. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general principles of aromatic amine chemistry apply.

Reductive Transformations: Reductive processes can target either the methyl ester group or other functional groups that may have been introduced onto the rings, such as a nitro group.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol. However, this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, though it may require specific catalysts and conditions to achieve selectivity, especially in the presence of other reducible groups. For instance, the direct hydrogenation of methyl benzoate to benzaldehyde (B42025) has been studied using modified manganese-based catalysts. rsc.org This process is sensitive to catalyst properties, with factors like acid centers and oxygen vacancy concentrations influencing conversion and selectivity. rsc.org

Reduction of Nitro Groups: If a nitro group were introduced via electrophilic substitution, it could be readily reduced to an amino group. This transformation is a standard procedure in organic synthesis, often accomplished using metals like iron or zinc in an acidic medium. youtube.com This two-step process of nitration followed by reduction is a common strategy for introducing an amino group onto an aromatic ring. youtube.com

Table 2: Potential Reductive Transformations

| Functional Group | Reagent/Condition | Product Functional Group |

| Methyl Ester (-COOCH₃) | Strong reducing agents (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Methyl Ester (-COOCH₃) | Specific catalysts (e.g., KMn/SiO₂) / H₂ | Aldehyde (-CHO) |

| Nitro (-NO₂) | Metal (e.g., Fe, Zn) / Acid | Amine (-NH₂) |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is key to controlling product formation. Mechanistic studies often focus on identifying intermediates and transition states.

The synthesis of esters like methyl benzoate from benzoic acid and methanol in the presence of a strong acid catalyst proceeds through a well-established mechanism. youtube.com The first step is the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid. youtube.com This protonation makes the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.com

In reactions involving the biphenyl (B1667301) system of this compound, intramolecular reactions are also possible. For example, related structures like 2-(2'-aminophenyl)benzothiazole are known to undergo excited-state intramolecular proton transfer (ESIPT). mdpi.com This process involves the transfer of a proton from the amino group to the nitrogen of the benzothiazole (B30560) ring upon photoexcitation. mdpi.com While this compound lacks the heterocyclic nitrogen acceptor, the potential for intramolecular hydrogen bonding and cyclization reactions under certain conditions is an area for investigation.

For electrophilic substitutions, the key intermediate is the benzenium ion (or σ-complex), a resonance-stabilized carbocation. msu.edulibretexts.org The stability of this intermediate determines the reaction rate and the position of substitution. The positive charge in the benzenium ion is delocalized across the ortho and para positions relative to the point of electrophilic attack. msu.edu The final step is the rapid loss of a proton to regenerate the stable aromatic system. msu.edulibretexts.org

In more complex transformations, such as the synthesis of heterocyclic structures from related precursors, various intermediates can be proposed. For instance, in the synthesis of benzothiazoles from bis(2-aminophenyl) disulfide, the mechanism involves the cleavage of the S-S bond and activation of the N-H bond by a reducing agent like ammonia (B1221849) borane (B79455) (BH₃NH₃). researchgate.netrsc.org Such studies highlight the importance of the interplay between reagents and substrates in forming specific intermediates that guide the reaction to the desired product.

Computational Chemistry and Theoretical Studies on Methyl 3 2 Aminophenyl Benzoate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay in computational chemistry for optimizing molecular geometries and determining electronic properties.

Furthermore, DFT is used to compute a variety of electronic properties that govern the molecule's behavior. acs.org These include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map, for instance, would visualize the electron-rich and electron-poor regions of Methyl 3-(2-aminophenyl)benzoate. It would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen of the amine group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the amine hydrogens, highlighting potential hydrogen bond donor sites. nih.gov

Hypothetical Optimized Geometric Parameters for this compound using DFT

The following table illustrates the type of data that would be generated from a DFT geometry optimization. Note: This data is illustrative and not from an actual calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (amine) | 1.39 |

| C=O (ester) | 1.22 | |

| C-O (ester) | 1.35 | |

| C-C (inter-ring) | 1.49 | |

| **Bond Angles (°) ** | C-N-H | 118.5 |

| O=C-O | 124.0 | |

| C-C-C (inter-ring) | 120.5 | |

| Dihedral Angle (°) | Phenyl-Phenyl | 45.0 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. tandfonline.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's reactivity and stability. beilstein-journals.org A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the nitrogen atom of the amine group, due to its electron-donating nature. The LUMO would likely be distributed over the electron-withdrawing methyl benzoate (B1203000) ring system.

Illustrative FMO-Derived Reactivity Descriptors for this compound

This table shows representative quantum chemical parameters that would be calculated from HOMO and LUMO energies. Note: This data is illustrative and not from an actual calculation.

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -5.85 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 | Chemical stability and reactivity |

| Ionization Potential (IP) | -EHOMO | 5.85 | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | 1.20 | Energy released when gaining an electron |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.325 | Resistance to change in electron distribution |

| Electronegativity (χ) | (IP + EA) / 2 | 3.525 | Power to attract electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations allow scientists to observe the motion of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent like water). researchgate.net

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as a protein target or solvent molecules. beilstein-journals.org The simulation can track the formation and lifetime of hydrogen bonds—for example, between the amine group (donor) or ester carbonyl (acceptor) and a receptor—and other non-covalent interactions like π-π stacking between its phenyl rings and aromatic residues in a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure to its efficacy. asianpubs.org

To build a QSAR model involving this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). For each molecule, a set of numerical descriptors would be calculated, falling into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular weight, molar refractivity (MR), volume.

Hydrophobic: The partition coefficient (LogP), which measures solubility in water versus lipids.

Topological: Indices that describe molecular branching and shape.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. researchgate.net For a hypothetical series of aminophenyl benzoate derivatives, a model might look like:

log(1/IC₅₀) = a(LogP) - b(MR) + c(E_HOMO) + d

Where a, b, and c are coefficients determined by the regression. Such a model, once validated, can be used to predict the biological efficacy of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

In Silico Screening and Drug Design Methodologies

In silico screening, or virtual screening, is a collection of computational techniques used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. acs.org These methods are essential for narrowing down vast chemical space to a manageable number of candidates for experimental testing.

This compound could serve as a foundational structure, or scaffold, in a drug design campaign. There are two main approaches where it could be utilized:

Ligand-Based Virtual Screening: If compounds with a similar structure are known to be biologically active but the target protein's 3D structure is unknown, this compound could be used as a query molecule. A computational search would then be performed on large chemical databases to find other molecules with similar shape and electronic features (pharmacophores). nih.gov

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking simulations would be the primary tool. In this process, the conformation of this compound would be optimized and then computationally "placed" into the binding site of the target protein. A scoring function estimates the binding affinity, predicting how well the molecule fits. nih.gov Researchers could then use this initial complex to design new derivatives with modifications aimed at improving these interactions—for example, by adding a group to form a new hydrogen bond or fill a hydrophobic pocket, thus enhancing biological efficacy. acs.org

Biological and Pharmaceutical Applications of Methyl 3 2 Aminophenyl Benzoate and Its Derivatives

Antimicrobial Activity Assessment

The antimicrobial capabilities of compounds structurally related to Methyl 3-(2-aminophenyl)benzoate have been a subject of scientific inquiry. These studies explore their efficacy against a range of pathogenic bacteria and fungi. Benzoic acid derivatives, for instance, are known to possess antimicrobial properties. researchgate.net

Evaluation of Antibacterial Efficacy (e.g., against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas Aeruginosa, S. pneumoniae)

Derivatives of benzoic acid have demonstrated notable antibacterial action. The mechanism often involves the disruption of the bacterial cell's homeostasis through acid transport. researchgate.net Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

For example, bacteriocin (B1578144) produced by Bacillus subtilis has shown broad-spectrum antibacterial activity against pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net Peptides isolated from Bacillus subtilis have also exhibited strong antibacterial efficacy against Staphylococcus aureus. nih.gov In one study, various benzimidazole (B57391) derivatives were tested against several bacteria, showing inhibition at Minimum Inhibitory Concentration (MIC) values between 12.5 and 200 µg/mL. researchgate.net Another study on substituted chalcones and pyrazolines, which are related chemical structures, found good activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa when compared to the standard drug ampicillin. asianpubs.org

Research on 3-(2-benzoxazol-5-yl)alanine derivatives indicated selective activity against Gram-positive bacteria, specifically Bacillus subtilis. nih.gov Similarly, a study on fluorobenzothiazole derivatives reported that most of the synthesized compounds showed moderate to significant antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Selected Derivative Classes This table is representative of data for related derivative classes, as specific data for this compound was not available.

| Compound Class | Bacterial Strain | Activity (MIC/Observation) | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Enterococcus faecalis | 12.5 - 200 µg/mL | researchgate.net |

| Benzimidazole Derivatives | Staphylococcus aureus | 12.5 - 200 µg/mL | researchgate.net |

| Benzimidazole Derivatives | Escherichia coli | 12.5 - 200 µg/mL | researchgate.net |

| Benzimidazole Derivatives | Pseudomonas aeruginosa | 12.5 - 200 µg/mL | researchgate.net |

| Substituted Pyrazolines | Staphylococcus aureus | Good vs. Ampicillin | asianpubs.org |

| Substituted Pyrazolines | Pseudomonas aeruginosa | Good vs. Ampicillin | asianpubs.org |

| 3-(2-benzoxazol-5-yl)alanine Derivatives | Bacillus subtilis | Selectively active | nih.gov |

Assessment of Antifungal Properties

The antifungal potential of benzoic acid derivatives has been recognized, with some ointments containing benzoic acid used to treat fungal diseases by preventing yeast and bacteria formation. researchgate.net Research has explored various derivatives for their ability to combat fungal pathogens.

For instance, a study on 3-methyl-4-nitrobenzoate derivatives revealed that some compounds, such as methyl 3-methyl-4-nitrobenzoate, displayed significant antifungal activity against Candida guilliermondii. researchgate.net Benzimidazole derivatives have also been screened for their in vitro antifungal activities, showing MIC values between 50 and 200 µg/mL against various Candida species. researchgate.net Another study found that nearly half of the 41 tested 3-(2-benzoxazol-5-yl)alanine derivatives possessed antifungal properties, including against the pathogen Candida albicans. nih.gov

Furthermore, research into substituted chalcones and pyrazolines demonstrated that some of these compounds had highly promising activity against C. albicans and good activity against Aspergillus niger and A. clavatus. asianpubs.org Benzofuran ketoxime derivatives also showed very strong antimicrobial effects against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Derivative Classes This table is representative of data for related derivative classes, as specific data for this compound was not available.

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 39 µM | researchgate.net |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 31 µM | researchgate.net |

| Benzimidazole Derivatives | Candida albicans | 50 - 200 µg/mL | researchgate.net |

| Benzimidazole Derivatives | Candida krusei | 50 - 200 µg/mL | researchgate.net |

| Benzimidazole Derivatives | Candida glabrata | 50 - 200 µg/mL | researchgate.net |

| Substituted Chalcones | Candida albicans | Highly promising | asianpubs.org |

| Substituted Chalcones | Aspergillus niger | Good activity | asianpubs.org |

Anticancer and Cytotoxic Investigations

Derivatives of this compound are of considerable interest in oncology research due to their potential cytotoxic effects on cancer cells. Investigations have focused on their in vitro activity against various cancer cell lines and the underlying mechanisms of action.

In Vitro Antitumor Activity Against Cancer Cell Lines (e.g., HCT-116, MCF-7)

Numerous studies have evaluated the cytotoxic effects of related heterocyclic compounds against human cancer cell lines, including the colon cancer line HCT-116 and the breast cancer line MCF-7.

For example, pyrimidine (B1678525) derivatives have been shown to possess potent cytotoxic activity. ekb.eg One study reported that a pyrimidine derivative exhibited high cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values of 3.75–5.13 µM. ekb.eg Another investigation into N-Benzenesulfonylguanidine derivatives found a selective cytotoxic effect against HCT-116 and MCF-7 cells. mdpi.com Specifically, one derivative with a 2-(trifluoromethyl)benzylthio group was effective against HCT-116 cells (IC50 = 13 μM), and another with a 2-chloromethylbenzylthio substituent was active against both HCT-116 and MCF-7 cells (IC50 = 12 and 19 μM, respectively). mdpi.com

Thiazole (B1198619) derivatives have also demonstrated efficacy. In one study, two newly synthesized thiazole compounds (CP1 and CP2) were tested against HCT-116 and MCF-7 cell lines. ekb.eg Compound CP1 showed IC50 values of 4.7 µg/mL on HCT-116 and 4.8 µg/mL on MCF-7, while CP2 had IC50 values of 9.5 µg/mL and 9.6 µg/mL, respectively. ekb.eg Another study on phthalimide (B116566) derivatives bearing a thiazole structure found that one compound was particularly potent against MCF-7 cells with an IC50 value of 0.2±0.01 µM. nih.gov

Table 3: In Vitro Cytotoxic Activity of Related Derivatives Against HCT-116 and MCF-7 Cell Lines This table is representative of data for related derivative classes, as specific data for this compound was not available.

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrimidine Derivative | HCT-116 (Colon) | 3.75 µM | ekb.eg |

| Pyrimidine Derivative | MCF-7 (Breast) | 5.13 µM | ekb.eg |

| N-Benzenesulfonylguanidine Derivative | HCT-116 (Colon) | 12 µM | mdpi.com |

| N-Benzenesulfonylguanidine Derivative | MCF-7 (Breast) | 19 µM | mdpi.com |

| Thiazole Derivative (CP1) | HCT-116 (Colon) | 4.7 µg/mL | ekb.eg |

| Thiazole Derivative (CP1) | MCF-7 (Breast) | 4.8 µg/mL | ekb.eg |

| Thiazole Derivative (CP2) | HCT-116 (Colon) | 9.5 µg/mL | ekb.eg |

| Thiazole Derivative (CP2) | MCF-7 (Breast) | 9.6 µg/mL | ekb.eg |

| Thiazole-Phthalimide Derivative (5b) | MCF-7 (Breast) | 0.2 µM | nih.gov |

Mechanisms of Cytotoxicity and Apoptosis Induction

The cytotoxic activity of many chemotherapeutic agents is linked to their ability to induce apoptosis, or programmed cell death. nih.gov Research into derivatives related to this compound suggests that they can trigger apoptosis through various cellular pathways.

Studies on tricyclohexylphosphanegold(I) mercaptobenzoate derivatives demonstrated that they induce apoptosis in ovarian adenocarcinoma cells (A2780) via a caspase-dependent mitochondrial (intrinsic) pathway. nih.gov This was evidenced by the production of reactive oxygen species (ROS), the release of cytochrome c, and the activation of caspases-3/7, -8, -9, and -10. nih.gov The induction of apoptosis was further supported by the upregulation of pro-apoptotic genes like BAX and the downregulation of anti-apoptotic genes like BCL2. nih.gov The cell death was also mediated by the extrinsic death receptor pathway, as shown by the upregulation of genes such as FAS and TNFR1. nih.gov

Similarly, an investigation into thiazole derivatives bearing a phthalimide structure revealed that their cytotoxic effects on cancer cells were related to apoptosis, as confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov RT-PCR analysis of apoptosis markers indicated that these compounds induce apoptosis through the intrinsic pathway. nih.gov

Enzyme Inhibition in Oncological Pathways (e.g., Histone Deacetylase, Tyrosine Kinase)

The anticancer activity of certain compounds is derived from their ability to inhibit key enzymes involved in cancer progression. Histone deacetylases (HDACs) and tyrosine kinases are two such important targets.

HDAC inhibitors are a class of agents that can alter gene expression by preventing the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and the transcription of tumor suppressor genes. nih.gov The combination of HDAC inhibitors with other anticancer agents has shown synergistic effects. For example, combining a pan-HDAC inhibitor with a MEK inhibitor induced synergistic apoptosis in multiple myeloma cell lines with RAS/RAF mutations. elsevierpure.com This synergy was found to be dependent on the pro-apoptotic protein BIM. elsevierpure.com It was determined that inhibiting both histone deacetylases 1 and 2 was sufficient to create a synergistic effect with either MEK or BCL-2 inhibition. elsevierpure.com Furthermore, DNA methylation and histone deacetylation are thought to work together in silencing genes in cancer, with dense CpG island methylation being the dominant factor for maintaining a silent state. nih.gov

Thiazole, a heterocyclic nucleus found in some anticancer drugs like dasatinib, is known to exhibit cytotoxic activity through mechanisms that can include tyrosine kinase inhibition. nih.gov The development of new heterocyclic compounds as anticancer agents is a promising field of research. researchgate.net

Enzyme Modulatory and Inhibitory Activities

The unique structural scaffold of this compound, featuring a biphenyl (B1667301) core with amino and methyl ester functionalities, presents opportunities for interaction with various biological macromolecules, including enzymes. Research into the enzyme modulatory and inhibitory activities of its derivatives is beginning to uncover their potential as therapeutic agents.

Broad-Spectrum Enzyme Interaction Studies

Derivatives of aminophenyl benzothiazoles and similar structures have been a subject of interest for their broad biological activities, including potential enzyme inhibition. For instance, various 2-(4-aminophenyl)benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, which may stem from interactions with key cellular enzymes. nih.govnih.gov The core structure of this compound suggests that its derivatives could also be tailored to interact with a range of enzyme active sites. However, broad-spectrum screening studies specifically focused on this compound derivatives are not yet widely published.

Specific Enzyme Inhibition (e.g., Thiopurine Methyltransferase, Dipeptidyl Peptidase-4, Bacterial RNA Polymerase)

While direct inhibitory data for this compound on the following enzymes is limited, the relevance of its structural motifs can be inferred from studies on other inhibitors.

Thiopurine Methyltransferase (TPMT): TPMT is a crucial enzyme in the metabolism of thiopurine drugs. nih.gov Its inhibition can lead to significant drug interactions. nih.govdrugbank.com While various compounds, including some nonsteroidal anti-inflammatory drugs (NSAIDs), have been shown to inhibit TPMT, specific studies detailing the inhibitory action of this compound derivatives are not currently available in the literature. nih.gov The investigation of impurities in commercial thiopurine substrates has highlighted that even structurally similar molecules can act as potent inhibitors of TPMT. uni-luebeck.de

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. nih.govnih.govyoutube.com These inhibitors often feature scaffolds that can mimic the enzyme's natural substrates. nih.gov The development of novel DPP-4 inhibitors has involved exploring a wide range of chemical structures, including those with β-amino amide and piperazine (B1678402) moieties. nih.gov Although no specific DPP-4 inhibitory activity has been reported for this compound itself, its aminophenyl group could serve as a foundational element for designing new DPP-4 inhibitors.

Bacterial RNA Polymerase (RNAP): Bacterial RNAP is a well-established target for antibiotics. drugbank.comnih.govresearchgate.netrsc.org Inhibitors of this enzyme are crucial for combating bacterial infections. The search for new RNAP inhibitors focuses on compounds that can bind to sites distinct from those of existing drugs like rifamycins (B7979662) to overcome resistance. rsc.orgnih.gov The complex structure of RNAP offers multiple pockets for inhibitor binding. While specific research on this compound derivatives as RNAP inhibitors has not been published, the general class of aromatic compounds is continuously explored for this purpose.

Catalytic Mimicry Applications (e.g., Catecholase Activity)

The field of catalytic mimicry involves designing synthetic molecules that can replicate the function of natural enzymes. For example, heterocyclic compounds have been investigated as mimics of catechol to inhibit enzymes like catechol-O-methyltransferase (COMT). nih.gov While there is no specific literature on this compound derivatives exhibiting catecholase mimicry, the adaptable biphenyl structure could potentially be modified to chelate metal ions and perform catalytic functions similar to metalloenzymes.

Applications in Advanced Imaging and Sensing

The photophysical properties of aromatic compounds form the basis of their use in advanced imaging and sensing. Derivatives of this compound hold promise in this area due to their potential for fluorescence and responsiveness to specific stimuli.

Development as Fluorescent Probes and Chromophores

Fluorescent probes are indispensable tools in biological research for visualizing cellular components and processes. The development of novel probes often involves the synthesis of molecules with specific photophysical properties. For instance, derivatives of 2-(2′-aminophenyl)benzothiazole, a structurally related compound, are known for their interesting photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), making them suitable for sensing and bioimaging applications. mdpi.com The interaction of newly synthesized fluorescent reagents with proteins like Bovine Serum Albumin (BSA) is a common method to evaluate their potential as biological probes. rsc.org The aromatic system of this compound provides a core structure that, upon suitable functionalization, could yield derivatives with desirable fluorescent properties for such applications.

Two-Photon Responsive Systems for Biological Applications

Two-photon absorption (TPA) is a nonlinear optical process that allows for deeper tissue penetration and higher spatial resolution in biological imaging compared to traditional one-photon excitation. rsc.org This has driven the development of two-photon responsive chromophores for applications like photodynamic therapy and controlled drug release. Azobenzene derivatives, for example, have been studied for their two-photon-induced isomerization, which can be harnessed to control biological systems. rsc.org While specific TPA data for this compound derivatives is not available, the design of molecules with efficient TPA often involves creating donor-pi-acceptor or donor-pi-donor structures. The aminophenyl and benzoate (B1203000) moieties within the this compound scaffold could serve as building blocks for the rational design of new two-photon responsive systems.

Potential in Agrochemical and Industrial Applications

While direct agrochemical applications of this compound are not extensively documented, the broader class of benzoate esters and related derivatives shows significant promise in agriculture and industry. The parent compound, Methyl Benzoate, is a naturally occurring plant metabolite that has been identified as an effective and environmentally benign pesticide. nih.govnih.gov It functions through various modes of action, including as a contact toxicant, fumigant, ovicidal agent, and repellent against a wide range of agricultural and stored product pests. nih.govnih.gov Studies have demonstrated its efficacy against invasive species like the marmorated stink bug and spotted wing drosophila. nih.gov

Furthermore, derivatives of the core structure are utilized as key intermediates in the synthesis of more complex agrochemicals. For instance, an improved synthesis process has been developed for Methyl 3-(2-amino-2-thioxoethyl) benzoate, highlighting its role as a building block for agricultural chemical preparations. This suggests a potential pathway for this compound and its derivatives to be used not as final products, but as crucial precursors in the manufacturing of novel crop protection agents. The exploration of this scaffold could lead to new biorational pesticides with favorable environmental profiles.

Investigation in Material Science and Polymer Chemistry

The unique structural characteristics of molecules containing the aminophenyl moiety, such as in this compound, make them attractive candidates for applications in material science and polymer chemistry. The presence of aromatic rings and a reactive amino group allows for the synthesis of novel polymers and functional materials.

Derivatives like 2-(aminophenyl)benzothiazoles are noted for their widespread applications in light-emitting processes and coordination chemistry, which are foundational to material science. These scaffolds have been explored for their ability to form metal complexes and for their interesting photophysical properties, including Aggregation-Induced Emission (AIE), making them suitable for use in sensors and other advanced materials.

More directly, derivatives of benzoate esters are being investigated for their potential in high-performance electronics. Asymmetric aromatic 1,3-diketones, which can be synthesized from benzoate ester precursors, are valuable as versatile building blocks for creating highly emissive metal complexes used in organic light-emitting diodes (OLEDs). The ability to introduce functional groups, such as the amino group in this compound, provides a route to tune the electronic and photophysical properties of these materials, opening up possibilities for creating next-generation displays and lighting technologies.

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

The biological activity of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents. Structure-Activity Relationship (SAR) studies on related compounds reveal critical insights into how molecular modifications can tune therapeutic efficacy.

The introduction of different functional groups can profoundly alter a compound's interaction with biological targets. For example, in a series of 1,2-benzothiazine derivatives designed as potential anticancer agents, the substituents on a phenylpiperazine moiety were found to be crucial for cytotoxicity. Derivatives containing a 3,4-dichlorophenylpiperazine group showed the most potent activity against breast adenocarcinoma cells, suggesting that electron-withdrawing groups at these positions enhance the desired biological effect. Similarly, in a study of allosteric enhancers for the A₁ adenosine (B11128) receptor, the presence and position of fluorine atoms on a phenylpiperazine ring dramatically influenced activity, with 3,4-difluoro and 3-chloro-4-fluoro derivatives being the most active.

The strategic placement of even a single functional group can be a determining factor for bioactivity. In the development of benzodiazepine (B76468) derivatives as inhibitors of the vitamin D receptor, SAR studies established that an amino group at the 8-position was critical for the inhibitory activity. This highlights the importance of the amino group's location, a key feature of the this compound structure. The table below summarizes key findings from SAR studies on related molecular frameworks.

| Compound Class | Target/Application | Key Substituent Effects on Bioactivity | Reference |

|---|---|---|---|

| 1,2-Benzothiazine Derivatives | Anticancer (Cytotoxicity) | A 3,4-dichlorophenylpiperazine substituent resulted in the highest cytotoxicity against MCF7 cancer cells. | |

| 2-Amino-3-aroyl-thiophenes | A₁ Adenosine Receptor Allosteric Enhancers | 3,4-difluoro and 3-chloro-4-fluoro substituents on the phenylpiperazine moiety were the most active. | |

| Benzodiazepine Derivatives | Vitamin D Receptor (VDR) Inhibition | The amino group at the 8-position was found to be critical for inhibitory activity. | |

| 1,5-Dihydrobenzo[e]oxazepin-2(3H)-ones | AML Cell Differentiation | An N-phenyl substituent was the most active (EC₅₀ = 220 nM), while an N-trifluoroethyl group decreased activity but increased metabolic stability. |

While specific studies on the stereochemical impact for this compound derivatives are not prominently available in current literature, it remains a critical aspect of drug design and pharmacological profiling. The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, metabolic pathways, and toxicological profiles.

For many classes of therapeutic agents, one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive, less active, or even contribute to adverse effects. The synthesis and biological evaluation of single enantiomers are therefore crucial steps in drug development. For derivatives of this compound that could be created with chiral centers—for instance, through modification of the amino group or addition of a chiral side chain—it would be essential to investigate the pharmacological properties of each individual stereoisomer. This area represents a key avenue for future research to unlock the full therapeutic potential of this chemical scaffold.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein or macromolecule. This analysis is fundamental in modern drug discovery, providing insights into the mechanism of action and guiding the rational design of more potent and selective derivatives. For compounds related to this compound, molecular docking has been instrumental in elucidating their interactions with various biological targets.

Docking studies on Schiff base derivatives of m-phenylenediamine (B132917) have been used to predict their binding energies with cancer-related protein receptors, helping to explain their observed antibacterial and antifungal activities. In another example, new 1,2-benzothiazine derivatives were designed as potential topoisomerase II (Topo II) inhibitors. Molecular docking simulations showed that the most active compounds could effectively bind to the DNA-Topo II complex and also intercalate into the minor groove of DNA, providing a clear hypothesis for their anticancer mechanism.

Similarly, docking studies of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives identified key interactions within the colchicine (B1669291) binding site of tubulin, corroborating their experimental antiproliferative activity. These examples demonstrate the utility of in silico methods to understand and predict the biological activity of complex molecules derived from simpler scaffolds like aminophenyl benzoates.

| Compound Class / Derivative | Biological Target | Key Findings from Docking Analysis | Reference |

|---|---|---|---|

| (E)-2-(((3-aminophenyl)imino)methyl)phenol Metal Complexes | Colon Cancer Receptor (PDB: 2hq6) & Lung Cancer Receptor (PDB: 1x2j) | The study calculated binding energies to predict and rationalize the compounds' anticancer potential. | |

| 1,2-Benzothiazine Derivatives | DNA-Topo II Complex & DNA Minor Groove | The most potent compound showed a strong ability to bind to both the enzyme-DNA complex and directly to the DNA minor groove. | |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives | Tubulin (Colchicine Binding Site, PDB: 3E22) | The analysis revealed the probable binding mode and key interactions, which were consistent with experimental antiproliferative results. | |

| Benzodiazepine Derivatives | Vitamin D Receptor (VDR) | Molecular docking simulations were used to support the structure-activity relationship studies for these LXXLL peptide mimetics. |

Analytical Methodologies for Detection and Quantification of Methyl 3 2 Aminophenyl Benzoate

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating individual components from a mixture. For a compound like Methyl 3-(2-aminophenyl)benzoate, which possesses both polar (amino group) and non-polar (biphenyl ester structure) characteristics, reversed-phase chromatography is particularly suitable.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and precision. A reversed-phase HPLC (RP-HPLC) method is commonly developed for compounds of similar polarity.

Method Development: The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation from impurities and other related substances.

Column Selection: A C18 (octadecylsilane) column is a common first choice, offering excellent retention and separation for a wide range of molecules. Columns with different dimensions and particle sizes can be used to optimize resolution and analysis time. For instance, a Waters X-Bridge™ C18 (50×4.6mm, 3.5μ) column has been used for separating similarly structured parabens and other active ingredients. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (like a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The ratio of these solvents can be delivered in an isocratic (constant composition) or gradient (changing composition) mode to achieve the desired separation. For related benzoate (B1203000) compounds, mobile phases like methanol (B129727):water (45:55 v/v) or acetonitrile:methanol:buffer mixtures have proven effective. researchgate.netjetir.org The pH of the aqueous buffer is a critical parameter that can influence the retention time and peak shape of the analyte, especially given the presence of the basic amino group.

Detection: Due to its aromatic structure, this compound can be readily detected using a UV-Vis or Photodiode Array (PDA) detector. The wavelength of maximum absorbance (λmax) must be determined by scanning a standard solution of the pure compound. For analogous aromatic esters, detection wavelengths are often set between 240 nm and 260 nm. nih.govjetir.org

Flow Rate and Temperature: A flow rate of around 1.0 to 1.5 mL/min is typical for standard analytical columns. nih.govresearchgate.net Column temperature may be controlled (e.g., at 30°C or 40°C) to improve peak shape and ensure run-to-run reproducibility. nih.govresearchgate.net

A stability-indicating HPLC method can also be developed to separate the parent compound from any potential degradation products that may form under stress conditions (e.g., exposure to acid, base, heat, or light). nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Esters

| Parameter | Condition | Rationale / Example Source |

| Instrument | High-Performance Liquid Chromatography system with UV/PDA Detector | Standard for chromophoric compounds. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention for moderately polar compounds. jetir.org |